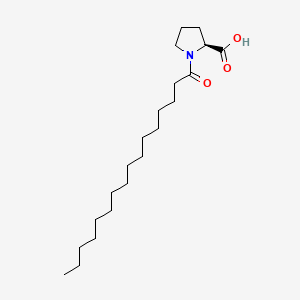

1-(1-Oxohexadecyl)-L-proline

Description

Properties

IUPAC Name |

(2S)-1-hexadecanoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25/h19H,2-18H2,1H3,(H,24,25)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAIXMQPJQVGRV-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974848 | |

| Record name | N-Palmitoylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59441-32-6 | |

| Record name | N-Palmitoylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59441-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059441326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Palmitoylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxohexadecyl)-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49727TDYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for N Palmitoyl L Proline and Analogues

Established Chemical Synthesis Pathways for N-Palmitoyl-L-Proline

The synthesis of N-palmitoyl-L-proline is primarily achieved through well-established chemical methods, including the Schotten-Baumann reaction and dehydration-condensation reactions.

The Schotten-Baumann reaction is a widely used method for the synthesis of amides from amines and acid chlorides. iitk.ac.inwikipedia.org In the context of N-palmitoyl-L-proline synthesis, this involves the acylation of L-proline with palmitoyl (B13399708) chloride. iaea.orgresearchgate.net The reaction is typically carried out in a two-phase solvent system, consisting of water and an organic solvent, in the presence of a base. wikipedia.org The base, often sodium hydroxide, neutralizes the hydrochloric acid that is generated during the reaction. iitk.ac.injk-sci.com This method has been successfully employed to produce N-palmitoyl-L-proline, resulting in a white, flaky solid. iaea.orgresearchgate.net A study reported a crude yield of 72% for this reaction, with the product exhibiting a melting point in the range of 52-58°C. iaea.orgresearchgate.net

Another established pathway is the dehydration-condensation reaction. researchgate.netstudy.comyoutube.com This method involves the direct coupling of L-proline with palmitic acid, facilitated by a coupling agent and a catalyst. A common combination used for this purpose is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as the coupling agent and N-hydroxysuccinimide (HOBt) as the catalyst. researchgate.net This approach, followed by ester hydrolysis, provides an alternative route to N-palmitoyl-L-proline. researchgate.net

| Synthesis Method | Reactants | Key Reagents/Conditions | Reported Yield |

| Schotten-Baumann Reaction | L-proline, Palmitoyl chloride | Base (e.g., NaOH), Two-phase solvent system | 72% (crude) iaea.orgresearchgate.net |

| Dehydration-Condensation | L-proline, Palmitic acid | EDCI, HOBT | Not specified |

Exploration of Organocatalytic Approaches Utilizing L-Proline for Related Compound Synthesis

L-proline and its derivatives have gained significant attention as versatile and environmentally friendly organocatalysts in a wide range of chemical transformations. organic-chemistry.orglibretexts.org This has led to the exploration of their potential in the synthesis of N-acylated amino acids and related compounds. L-proline's catalytic activity stems from its unique secondary amine structure, which allows it to act as a bifunctional catalyst, possessing both Lewis base and Brønsted acid characteristics. nih.gov

The primary modes of catalysis by L-proline involve the formation of enamine or iminium intermediates. libretexts.orgwikipedia.org In the context of N-acylation, the nucleophilic secondary amine of L-proline could potentially activate acyl donors or the amino acid substrate itself. While direct L-proline-catalyzed N-palmitoylation of L-proline has not been extensively reported, the principles of proline organocatalysis suggest its feasibility.

Research in L-proline organocatalysis has largely focused on carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions. nih.govyoutube.comclockss.org For instance, L-proline has been shown to effectively catalyze the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. nih.gov These studies demonstrate the ability of L-proline to create chiral centers with high stereoselectivity, a desirable feature in the synthesis of complex molecules. libretexts.orgyoutube.com The insights gained from these well-established L-proline-catalyzed reactions could inform the design of novel organocatalytic systems for the synthesis of N-palmitoyl-L-proline and its analogs. The development of such methods would offer a greener and more sustainable alternative to traditional chemical synthesis routes. nih.gov

| Reaction Type | Role of L-Proline | Key Intermediates | Significance |

| Aldol Reaction | Asymmetric organocatalyst | Enamine | Formation of C-C bonds with high stereoselectivity wikipedia.orgnih.gov |

| Mannich Reaction | Asymmetric organocatalyst | Enamine | Synthesis of β-amino carbonyl compounds nih.gov |

| Michael Addition | Asymmetric organocatalyst | Enamine | Formation of C-C bonds nih.gov |

Solid-Phase Synthesis Methodologies for N-Acylated Proline Derivatives

Solid-phase synthesis offers a powerful platform for the preparation of peptides and other complex organic molecules, including N-acylated proline derivatives. luxembourg-bio.com This methodology involves attaching the initial molecule to a solid support (resin) and carrying out the synthesis in a stepwise manner, with excess reagents and by-products being easily removed by washing. peptide.com

One approach to synthesizing N-acylated proline derivatives on a solid support is through "proline editing." acs.orgnih.gov This technique involves first incorporating a modified proline residue, such as hydroxyproline (B1673980), into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. acs.org Subsequently, the hydroxyl group can be further functionalized while the peptide remains attached to the resin. acs.orgnih.gov For example, the hydroxyproline can be acylated to introduce the desired acyl group. nih.gov This method allows for the synthesis of a diverse range of proline derivatives with high efficiency.

Another strategy to facilitate the solid-phase synthesis of proline-containing peptides, which can be subsequently N-acylated, is the use of pseudoprolines. luxembourg-bio.comacs.org Pseudoprolines are dipeptide building blocks where a serine or threonine residue is cyclized onto the preceding amino acid, forming an oxazolidine (B1195125) ring. This temporary modification disrupts the secondary structure that can lead to aggregation and incomplete reactions during SPPS, thereby improving the synthesis efficiency. luxembourg-bio.comacs.org Once the peptide chain is assembled, the pseudoproline can be converted back to the native serine or threonine residue, and the N-terminus of the proline can be acylated.

Furthermore, general methods for N-acylation on solid supports have been developed. For instance, an efficient N-acetylation method using malonic acid as a precursor has been reported, which proceeds through a reactive ketene (B1206846) intermediate. rsc.org Such methodologies could potentially be adapted for the introduction of longer acyl chains, like the palmitoyl group, onto resin-bound proline.

| Methodology | Description | Advantages |

| Proline Editing | Post-synthesis modification of a proline residue (e.g., hydroxyproline) on the solid support. acs.orgnih.gov | Access to a wide variety of proline derivatives without solution-phase synthesis. acs.org |

| Pseudoproline-Assisted Synthesis | Use of temporary oxazolidine-containing dipeptides to improve synthesis efficiency. luxembourg-bio.comacs.org | Overcomes aggregation and facilitates the synthesis of difficult sequences. luxembourg-bio.comacs.org |

| General On-Resin N-Acylation | Direct acylation of the N-terminal amine of proline while attached to the solid support. rsc.org | Potentially applicable to a range of acyl groups. |

Molecular Structural Analysis and Conformational Studies of N Palmitoyl L Proline and Its Derivatives

Influence of the Pyrrolidine (B122466) Ring on Amide Bond Geometry and Conformational Dynamics

The incorporation of the proline nitrogen into a five-membered pyrrolidine ring imposes significant constraints on the geometry of the N-palmitoyl amide bond. nih.govwikipedia.org Unlike the amide bonds formed with other amino acids, the cyclic nature of proline restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle), locking it at approximately -65°. wikipedia.org This inherent rigidity of the pyrrolidine ring directly influences the conformational space available to the entire molecule. nih.gov

Stereochemical Considerations in N-Acyl-L-Proline Systems

The stereochemistry of N-Palmitoyl-L-proline is fundamentally determined by the chiral center at the α-carbon (Cα) of the L-proline moiety. This inherent chirality, a feature of all L-amino acids, dictates the specific three-dimensional arrangement of the molecule. nih.gov In N-acyl-L-proline systems, the stereochemistry at Cα, combined with the configuration of any substituents on the pyrrolidine ring, plays a crucial role in controlling the conformational preferences of the molecule. nih.govnih.gov

Conformational Studies of Proline-Containing Sequences and Lipid Conjugates

The peptide bond preceding a proline residue, in this case, the N-palmitoyl-L-proline amide bond, can exist in either a cis or trans conformation. mdpi.comhepionpharma.com This is a unique feature of proline, as the energy difference between the two states is much smaller than for other amino acids. frontiersin.orgwikipedia.org The interconversion between these two isomers is an intrinsically slow process but can be catalyzed by enzymes known as peptidyl-prolyl isomerases (PPIases). hepionpharma.comnih.govmdpi.com

In N-acyl-proline derivatives, the equilibrium between the cis and trans isomers can be influenced by factors such as the nature of the N-acyl group, solvent polarity, and the presence of substituents on the proline ring. rsc.orgnih.gov For example, computational studies on N-acetyl-L-proline derivatives have shown that the population of the cis and trans states, as well as the energy barrier for their interconversion, is sensitive to the solvent environment. nih.gov While the trans form is generally more stable, the cis form is significantly populated, with about 5-7% of proline residues found in the cis state in protein structures. frontiersin.orghepionpharma.com

| Property | Description |

| Omega (ω) Angle | The dihedral angle of the peptidyl-prolyl bond. It is approximately 180° for the trans isomer and 0° for the cis isomer. mdpi.com |

| Energy Difference | The free energy difference between cis and trans isomers is small for proline compared to other amino acids. frontiersin.orgwikipedia.org |

| Interconversion Rate | The isomerization process is slow and can be a rate-limiting step in processes like protein folding. wikipedia.org |

| Equilibrium | The ratio of trans to cis isomers at equilibrium can be influenced by the chemical environment and molecular structure. mdpi.com |

The conformation of the five-membered pyrrolidine ring is not planar and is described by its "pucker," which refers to the out-of-plane displacement of one or two of its atoms. unito.it The two most common puckering conformations for proline are the Cγ-exo (UP) and Cγ-endo (DOWN) states. nih.govresearchgate.net The specific puckering of the ring is intrinsically linked to the cis/trans state of the preceding amide bond and the backbone dihedral angles (φ and ψ). nih.govresearchgate.net

Substituents on the pyrrolidine ring can exert significant steric and stereoelectronic effects that bias the ring's puckering preference. nih.govnih.gov For example, introducing an electron-withdrawing substituent at the 4R position, such as fluorine, strongly favors the Cγ-exo pucker. nih.govresearchgate.net Conversely, a 4S substituent favors the Cγ-endo pucker. researchgate.net This control over ring pucker directly influences the backbone conformation; the exo pucker is associated with more compact, helical structures, while the endo pucker is linked to more extended conformations and is often found with a cis amide bond. nih.gov

| Ring Pucker State | Associated Conformations | Influence of Substituents |

| Cγ-exo (UP) | Tends to be associated with a trans amide bond and compact secondary structures (e.g., polyproline II helix). nih.govresearchgate.net | Favored by electron-withdrawing groups at the 4R position. nih.govresearchgate.net |

| Cγ-endo (DOWN) | Tends to be associated with a cis amide bond and extended conformations. nih.govresearchgate.net | Favored by electron-withdrawing groups at the 4S position. researchgate.net |

These conformational preferences, dictated by the interplay of the N-acyl group, ring substituents, and the inherent properties of the proline ring, are fundamental to the structural role of N-Palmitoyl-L-proline and its derivatives in various chemical and biological systems.

Biological Context and Physiological Roles of N Palmitoyl L Proline

Role as an Endogenous Lipid Signaling Molecule

N-Palmitoyl-L-proline belongs to the class of N-acyl amino acids, which are increasingly recognized as endogenous lipid signaling molecules. While direct research on N-Palmitoyl-L-proline is emerging, the functions of structurally similar molecules, such as N-palmitoyl glycine (B1666218) (PalGly), provide significant insights into its likely roles. N-acyl amides, a broader family of signaling lipids that includes N-acyl ethanolamines and N-acyl amino acids, have been shown to exert multiple effects on pain, inflammation, and other biological systems. nih.gov The endogenous formation of these molecules often occurs through the conjugation of a fatty acid, like palmitic acid, with an amino acid.

For instance, the presence of enzymes that conjugate fatty acids with glycine and the high abundance of palmitic acid in the brain led to the hypothesis and subsequent identification of N-palmitoyl glycine as a putative signaling molecule. nih.govnih.govresearchgate.net This suggests that similar enzymatic processes could lead to the endogenous production of N-Palmitoyl-L-proline in various tissues. These N-acyl amino acids are considered a novel family of endogenous signaling lipids with diverse biological activities.

The signaling function of these lipids is often mediated by their interaction with specific cellular receptors. For example, N-arachidonoyl glycine, another N-acyl amino acid, activates the orphan G protein-coupled receptor (GPCR) GPR18. nih.govnih.gov The structural similarity of N-Palmitoyl-L-proline to these known signaling lipids strongly suggests it may also act as a ligand for specific receptors, thereby initiating intracellular signaling cascades.

Involvement in Cellular Communication Pathways

The involvement of N-Palmitoyl-L-proline in cellular communication can be inferred from studies on related N-acyl amides and the known roles of its constituent parts, proline and palmitic acid. N-palmitoyl glycine has been shown to modulate calcium influx and nitric oxide production in sensory neurons. nih.govnih.gov This modulation is characterized by sensitivity to pertussis toxin, indicating the involvement of G protein-coupled receptors (GPCRs), and a dependence on extracellular calcium. nih.gov

Cellular signaling pathways are intricate networks that allow cells to respond to external stimuli and coordinate their activities. omicsonline.org These pathways often involve signaling molecules, receptors, intracellular messengers, and effector proteins. omicsonline.org The potential for N-Palmitoyl-L-proline to act as a signaling molecule suggests its involvement in one or more of these pathways. Given the actions of similar lipids, it is plausible that N-Palmitoyl-L-proline could influence pathways that regulate:

Ion channel activity: Modulating the flow of ions like calcium across the cell membrane.

G protein-coupled receptor (GPCR) signaling: Activating GPCRs to initiate downstream signaling cascades.

Nitric oxide (NO) signaling: Influencing the production of NO, a key signaling molecule in various physiological processes.

Furthermore, proline itself is considered a signaling molecule, particularly in plants, where it can trigger specific gene expression and influence adaptive responses to stress. researchgate.net The conjugation of proline to a lipid moiety like palmitic acid could alter its signaling properties, potentially allowing it to interact with different cellular targets or traverse cellular membranes more easily.

Contributions to Metabolic Homeostasis and Bioenergetics

The contribution of N-Palmitoyl-L-proline to metabolic homeostasis and bioenergetics is likely multifaceted, stemming from the distinct metabolic roles of both proline and palmitic acid. Proline metabolism is intricately linked to cellular energy status and redox balance. nih.gov It can serve as a source of carbon and nitrogen, and its catabolism can generate ATP and reactive oxygen species (ROS). nih.govnih.gov

Under conditions of nutrient stress, proline can be utilized as an energy source, providing carbons for the tricarboxylic acid (TCA) cycle. nih.gov The proline cycle, involving the enzymes proline dehydrogenase and pyrroline-5-carboxylate reductase, can also shuttle reducing equivalents into the mitochondria to generate ATP. nih.gov

Palmitic acid, as a saturated fatty acid, is a major substrate for beta-oxidation, a metabolic process that generates a significant amount of ATP. The conjugation of palmitic acid to proline to form N-Palmitoyl-L-proline could represent a mechanism for the transport or storage of this energy-rich fatty acid.

Implications in Stress Responses and Osmoregulation in Biological Systems

Proline is a well-established osmoprotectant that accumulates in a wide range of organisms, including plants and bacteria, in response to various environmental stresses such as drought, salinity, and extreme temperatures. microbiologyjournal.orgtaylorfrancis.com This accumulation of proline helps to maintain cell turgor and osmotic balance. nih.gov Proline also contributes to the stabilization of subcellular structures, scavenges free radicals, and buffers cellular redox potential under stress conditions. cas.czsemanticscholar.orgnih.gov

Given the crucial role of proline in stress responses, N-Palmitoyl-L-proline is also likely to be involved in these processes. The lipid component of the molecule could facilitate its localization to cellular membranes, which are often destabilized under stress conditions. By embedding in the membrane, N-Palmitoyl-L-proline could contribute to maintaining membrane integrity and fluidity.

In plants, proline accumulation is a common physiological response to abiotic stresses. cas.cz It is suggested that proline acts as a stress-related signal that can induce cross-tolerance to a range of different stresses. cas.czsemanticscholar.org While direct evidence for N-Palmitoyl-L-proline in this context is limited, the conjugation of proline to a fatty acid could modulate its signaling properties in stress response pathways.

The following table summarizes the established roles of proline in stress responses, which may be shared or modulated by N-Palmitoyl-L-proline:

| Role in Stress Response | Description | Supporting Organisms |

| Osmoregulation | Accumulates to high concentrations to maintain cellular water potential and turgor. | Plants, Bacteria |

| Stabilization of Macromolecules | Protects proteins and membranes from denaturation and damage caused by stress. | Plants, Bacteria |

| Redox Buffering | Helps to maintain a balanced cellular redox state by scavenging reactive oxygen species (ROS). | Plants |

| Signaling | Acts as a signaling molecule to trigger adaptive responses to stress. | Plants |

Presence and Functions in Diverse Organisms (Mammalian, Plant, Microbial)

Proline and its metabolic pathways are conserved across diverse organisms, suggesting fundamental biological roles. While the specific distribution and functions of N-Palmitoyl-L-proline are still under investigation, the known roles of proline and related N-acyl amides in different kingdoms of life provide a framework for its potential functions.

Mammalian Systems: In mammals, proline is a crucial component of collagen, the most abundant protein in the body. nih.gov Proline metabolism also plays a role in cellular signaling and stress responses. nih.gov The presence of N-acyl amides like N-palmitoyl glycine in the brain and skin suggests that N-Palmitoyl-L-proline could also be present and function as a signaling molecule in these and other tissues. nih.govresearchgate.net

Plant Systems: In plants, proline accumulation is a key adaptive response to a variety of abiotic stresses. cas.czmicrobiologyjournal.orgnih.govmdpi.com It functions as an osmolyte, a protective agent for macromolecules, a scavenger of reactive oxygen species, and a signaling molecule. researchgate.netnih.gov The lipophilic nature of N-Palmitoyl-L-proline could allow it to interact with and stabilize plant cell membranes during stress.

Microbial Systems: In microorganisms, proline can serve as a source of carbon, nitrogen, and energy, particularly under stress conditions. nih.gov The metabolism of proline has been shown to be important for the virulence of some pathogenic bacteria. nih.gov Notably, sodium N-palmitoyl proline has been synthesized and shown to possess antimicrobial activity against bacteria such as S. aureus and Bacillus subtilis. researchgate.net This suggests a potential role for N-Palmitoyl-L-proline in microbial interactions and defense mechanisms.

The diverse roles of proline across different organisms are summarized in the table below:

| Organism | Key Roles of Proline | Potential Functions of N-Palmitoyl-L-proline |

| Mammals | Component of collagen, signaling, stress response. | Endogenous lipid signaling, modulation of inflammation and pain. |

| Plants | Osmoregulation, stress tolerance, antioxidant, signaling. | Membrane stabilization, modulation of stress signaling pathways. |

| Microbes | Carbon/nitrogen/energy source, stress protection, virulence factor. | Antimicrobial activity, involvement in microbial communication. |

Enzymatic and Metabolic Pathways of N Acyl Amino Acid Conjugates, with Focus on N Palmitoyl L Proline

Biosynthesis of N-Acyl Amino Acid Conjugates: Acyltransferase-Mediated Processes

The biosynthesis of N-acyl amino acid conjugates, including N-Palmitoyl-L-proline, is an enzymatic process that involves the formation of an amide bond between a fatty acid and an amino acid. mdpi.comnih.gov While the specific enzymes for every NAAA are not fully elucidated, the general mechanism involves the condensation of an activated fatty acid, typically an acyl-CoA, with the amino group of an amino acid. mdpi.comdiva-portal.org

Several enzyme families are implicated in this process. Acyl-CoA:amino acid N-acyltransferases (ACNATs) are key enzymes that catalyze the conjugation of fatty acyl-CoAs to amino acids. ki.se For instance, glycine (B1666218) N-acyltransferase-like 2 (GLYATL2) has been shown to mediate the synthesis of N-acyl glycines from various acyl-CoAs and glycine. mdpi.comdiva-portal.org While the specific acyltransferase responsible for synthesizing N-Palmitoyl-L-proline has not been definitively identified, it is presumed to follow a similar pathway involving the enzymatic condensation of palmitoyl-CoA and L-proline.

Another potential biosynthetic route involves the reverse action of hydrolytic enzymes. Some hydrolases, such as Fatty Acid Amide Hydrolase (FAAH), can, under certain conditions, catalyze the condensation reaction to form NAAAs, although their primary role is catabolic. nih.gov Additionally, enzymes like peptidase M20 domain-containing 1 (PM20D1) have been shown to catalyze both the synthesis and hydrolysis of NAAAs. elifesciences.orgpnas.org The biosynthesis can be ATP-dependent, where enzymes use the energy from ATP hydrolysis to form an acyl-adenylate intermediate, or ATP-independent, relying on hydrolases that form a transient acyl-enzyme intermediate. nih.gov

Catabolic Pathways and Degradation Enzymes for N-Acyl Amino Acid Conjugates

The biological activity of N-acyl amino acids is terminated through enzymatic hydrolysis of the amide bond, which releases the constituent free fatty acid and amino acid. frontiersin.org This degradation is a critical step in regulating the cellular levels of these signaling molecules. frontiersin.org

Two primary enzymes have been identified as key regulators of NAAA degradation:

Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme is a major catabolic enzyme for a wide range of fatty acid amides, including NAAAs. mdpi.comnih.gov FAAH catalyzes the hydrolysis of compounds like N-Palmitoyl-L-proline back into palmitic acid and L-proline. mdpi.comnih.gov

Peptidase M20 Domain Containing 1 (PM20D1): PM20D1 is a secreted enzyme that demonstrates bidirectional activity, capable of both synthesizing and hydrolyzing NAAAs in the extracellular space. elifesciences.orgpnas.orgnih.gov Genetic ablation of PM20D1 in mice leads to significant changes in the circulating levels of various NAAAs, establishing it as a dominant regulator of this lipid family in vivo. pnas.org

The balance between the biosynthetic activity of acyltransferases and the degradative action of hydrolases like FAAH and PM20D1 determines the steady-state levels of N-Palmitoyl-L-proline and other NAAAs, thereby modulating their signaling functions. frontiersin.org

Key Enzymes in N-Acyl Amino Acid Metabolism

| Enzyme | Primary Function | Location | Role in N-Palmitoyl-L-proline Metabolism |

|---|---|---|---|

| Acyl-CoA:amino acid N-acyltransferases (ACNATs) | Biosynthesis (Condensation) | Peroxisomes, other cellular compartments | Catalyzes the formation of the amide bond between Palmitoyl-CoA and L-proline. |

| Fatty Acid Amide Hydrolase (FAAH) | Catabolism (Hydrolysis) | Intracellular | Degrades N-Palmitoyl-L-proline into palmitic acid and L-proline. mdpi.comnih.gov |

| Peptidase M20 Domain Containing 1 (PM20D1) | Biosynthesis and Catabolism | Secreted (Extracellular) | Regulates extracellular levels by both synthesizing and hydrolyzing N-Palmitoyl-L-proline. elifesciences.orgpnas.org |

Interplay with Proline Metabolism Cycles

Upon the catabolism of N-Palmitoyl-L-proline, the released L-proline enters the cell's general proline pool, where it is subject to the complex and highly regulated pathways of proline metabolism. wikipedia.org These pathways are bidirectional, connecting proline to glutamate and ornithine, and are crucial for protein synthesis, cellular redox balance, and energy homeostasis. wikipedia.orgcreative-proteomics.comnih.gov

In many organisms, including higher plants and mammals, proline is primarily synthesized from L-glutamate. frontiersin.orgnih.govwikipedia.org This pathway involves two key enzymatic steps:

Conversion of Glutamate to P5C: The process is initiated by the bifunctional enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS). This enzyme first catalyzes the ATP-dependent phosphorylation of glutamate to form γ-glutamyl phosphate, which is then reduced by NADPH to glutamate-γ-semialdehyde. wikipedia.orgfrontiersin.orgwikipedia.org

Reduction of P5C to Proline: Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). frontiersin.orgresearchgate.net P5C is then reduced to L-proline by the enzyme pyrroline-5-carboxylate reductase (PYCR), a reaction that utilizes NADH or NADPH as a reductant. wikipedia.orgwikipedia.org

This synthesis pathway is a reductive process, consuming ATP and NADPH, and is often upregulated under stress conditions. nih.govnih.gov

An alternative pathway for proline synthesis begins with ornithine, an amino acid itself derived from glutamate. nih.govresearchgate.net The key enzyme in this pathway is ornithine-δ-aminotransferase (OAT), which converts ornithine into glutamate-γ-semialdehyde (and subsequently P5C). frontiersin.orgnih.gov The P5C is then converted to proline by PYCR, as in the glutamate-dependent pathway. frontiersin.org The relative contribution of the ornithine pathway can depend on the cell type and the availability of nitrogen. researchgate.net

Proline degradation is a two-step oxidative process that occurs in the mitochondria and essentially reverses the biosynthetic pathway, converting proline back to glutamate. frontiersin.orgnih.govfrontiersin.org

Oxidation of Proline to P5C: The first and rate-limiting step is catalyzed by proline dehydrogenase (PRODH), also known as proline oxidase (POX). wikipedia.orgwikipedia.org This enzyme is located on the inner mitochondrial membrane and uses FAD as a cofactor to oxidize proline to P5C. frontiersin.orgwikipedia.org The electrons from this reaction are transferred to the mitochondrial electron transport chain, contributing to ATP production. nih.govwikipedia.orgwikipedia.org

Oxidation of P5C to Glutamate: P5C is further oxidized to L-glutamate by the enzyme Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH), an NAD⁺-dependent enzyme located in the mitochondrial matrix. frontiersin.orgfrontiersin.orgnih.gov The resulting glutamate can then enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate or be used in other metabolic pathways. creative-proteomics.comfrontiersin.org

The interconversion of proline and P5C/glutamate is not merely a linear pathway but constitutes a metabolic cycle, often referred to as the proline cycle. creative-proteomics.comnih.gov This cycle shuttles redox equivalents (NAD(P)H/NAD(P)⁺ and FADH₂/FAD) between the cytosol and mitochondria, playing a crucial role in maintaining cellular redox balance and energy status. creative-proteomics.comnih.govnih.gov

The synthesis of proline in the cytosol consumes NADPH, while its oxidation in the mitochondria generates FADH₂ and NADH. nih.govnih.gov This shuttling mechanism can transfer reducing power between cellular compartments, influencing processes like the pentose phosphate pathway and mitochondrial respiration. nih.govnih.gov By modulating the NADH/NAD⁺ and NADPH/NADP⁺ ratios, the proline cycle acts as a redox valve, helping cells respond to metabolic stresses and regulate the production of reactive oxygen species (ROS). creative-proteomics.comnih.govnih.gov

Summary of Proline Metabolic Pathways

| Pathway | Key Enzymes | Precursor(s) | End Product(s) | Cellular Location | Primary Function |

|---|---|---|---|---|---|

| Glutamate-Dependent Biosynthesis | P5CS, PYCR | Glutamate, ATP, NAD(P)H | Proline | Cytosol/Chloroplast | Proline synthesis for protein structure and stress response. frontiersin.orgnih.gov |

| Ornithine-Dependent Biosynthesis | OAT, PYCR | Ornithine | Proline | Mitochondria, Cytosol | Alternative route for proline synthesis. frontiersin.orgnih.gov |

| Proline Catabolism | PRODH, P5CDH | Proline, FAD, NAD⁺ | Glutamate, FADH₂, NADH | Mitochondria | Energy production (ATP) and recycling of proline to glutamate. frontiersin.orgnih.govwikipedia.org |

| Proline Cycle | P5CS, PYCR, PRODH, P5CDH | Proline, Glutamate | Interconversion | Cytosol & Mitochondria | Redox shuttling, maintaining energy and redox homeostasis. creative-proteomics.comnih.govnih.gov |

Molecular Mechanisms of Action and Target Interactions of N Palmitoyl L Proline

Interaction with G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) are the largest family of integral membrane proteins and are crucial for transducing extracellular signals into intracellular responses nih.gov. The function, localization, and signaling of these receptors are subject to complex regulation by various factors, including post-translational modifications such as palmitoylation nih.gov. Palmitoylation, the covalent attachment of a palmitate group to a cysteine residue, is a reversible lipid modification that can influence nearly all aspects of a GPCR's life cycle. It can affect the receptor's dimerization, its coupling to specific G proteins, and its subsequent desensitization and internalization nih.gov.

While the palmitoylation of GPCRs themselves is a well-established regulatory mechanism, direct interactions between the free molecule N-Palmitoyl-L-Proline and GPCRs are not extensively documented in current research. The lipophilic nature of the palmitoyl (B13399708) moiety could theoretically facilitate interactions with the transmembrane domains of GPCRs, which are embedded in the lipid bilayer. The proline headgroup, a component of various known allosteric modulators of GPCRs, could also contribute to potential interactions nih.gov. However, specific studies detailing the binding or modulation of any GPCR by 1-(1-Oxohexadecyl)-L-proline are not available in the reviewed literature.

Modulation of Ion Channels and Transporters

The function of ion channels and transporters is fundamental to numerous physiological processes, and their activity is tightly regulated. nih.govmdpi.com Protein palmitoylation has emerged as a significant mechanism for controlling the surface expression, clustering, and intrinsic activity of a wide array of ion channels nih.gov. This lipid modification can occur at various stages of a channel's life, from its initial assembly and quality control within the endoplasmic reticulum to its trafficking and spatial organization at the plasma membrane nih.gov. For instance, palmitoylation of specific subunits is critical for the surface delivery and stability of channels like the Kv4.3 potassium channel and NMDA receptors nih.gov.

Similar to the situation with GPCRs, the existing research focuses on the covalent attachment of palmitate to ion channel proteins rather than the direct pharmacological effects of the free molecule N-Palmitoyl-L-Proline. There is no direct evidence from the reviewed scientific literature to suggest that 1-(1-Oxohexadecyl)-L-proline acts as a direct modulator, blocker, or activator of specific ion channels or transporters.

Enzyme Inhibition and Allosteric Modulation Studies

The investigation of proline analogs has yielded significant insights into enzyme inhibition, particularly concerning proline metabolism. While this article focuses on N-Palmitoyl-L-proline, much of the prominent research in the field of proline analog inhibitors has centered on a different compound, N-formyl-L-proline (NFLP) , especially in the context of cancer metabolism nih.gov. Allosteric modulation, where a molecule binds to a site other than the enzyme's active site to alter its activity, is a key mechanism for regulating protein function and presents opportunities for therapeutic intervention nih.govfrontiersin.org. Proline-rich peptides have been shown to act as allosteric modulators for certain enzymes, such as the proteasome osti.gov.

Pyrroline-5-Carboxylate Reductase (PYCR1) Inhibition Mechanisms

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is the terminal enzyme in the proline biosynthesis pathway, catalyzing the reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline nih.govresearchgate.net. This enzyme is upregulated in various cancers, making it an attractive therapeutic target nih.govncn.gov.plnih.gov.

Extensive research has identified N-formyl-L-proline (NFLP), not N-Palmitoyl-L-proline, as a validated chemical probe and a potent inhibitor of PYCR1 nih.gov. The mechanism of inhibition is competitive with the substrate P5C. Structural studies of the PYCR1 enzyme complexed with NFLP reveal that the binding of the inhibitor induces conformational changes in the active site. Specifically, an α-helix is translated by 1 Å, which allows the formyl group of NFLP to form additional hydrogen bonds with the enzyme. These unique interactions are responsible for its significantly higher affinity (a 17-fold increase) compared to proline itself nih.gov. In breast cancer cell models, NFLP has been shown to inhibit de novo proline biosynthesis and impair the growth of spheroids, effectively mimicking a PYCR1 knockdown nih.gov.

| Compound | Inhibition Constant (Ki) | Mechanism of Action | Reference |

|---|---|---|---|

| N-formyl-L-proline (NFLP) | 100 µM | Competitive with P5C | nih.gov |

| L-tetrahydro-2-furoic acid | Data not specified | Competitive with P5C | nih.gov |

| Cyclopentanecarboxylate | Data not specified | Competitive with P5C | nih.gov |

| L-thiazolidine-4-carboxylate | Data not specified | Competitive with P5C | nih.gov |

| Pargyline Derivative (Compound 4) | IC50 = 8.8 µM | Inhibitor | nih.gov |

Membrane Interactions and Lipid Raft Association

The palmitoyl anchor of N-Palmitoyl-L-proline is expected to strongly influence its interaction with cellular membranes. The 16-carbon saturated fatty acid chain is a key feature that targets many transmembrane proteins to specialized membrane microdomains known as lipid rafts mpi-cbg.deembopress.org. These domains are enriched in cholesterol and sphingolipids and are thought to function as platforms for signal transduction.

The association of proteins with lipid rafts is often dependent on palmitoylation nih.gov. Studies on the linker for activation of T cells (LAT) conclusively demonstrate that its partitioning into the ordered, raft-like phase of membranes is entirely dependent on its palmitoylation nih.gov. Molecular dynamics simulations have further elucidated these interactions, showing that palmitoyl anchors behave in a more ordered fashion, pack more tightly with the saturated lipids and cholesterol within rafts, and diffuse more slowly compared to other lipid modifications like farnesyl anchors nih.govecnu.edu.cn. The palmitoyl chain prefers to associate with the saturated chains of lipids and cholesterol, contributing to the stability and order of the raft environment nih.govecnu.edu.cn. Therefore, it is highly probable that N-Palmitoyl-L-proline would preferentially partition into lipid rafts, where it could influence the local lipid environment and the function of raft-associated proteins.

Influence on Cellular Signaling Pathways (e.g., PPAR-α)

Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) is a nuclear receptor and transcription factor that serves as a primary regulator of lipid metabolism nih.gov. It is activated by natural ligands, which are predominantly fatty acids and their derivatives nih.govpnas.org. Upon activation, PPAR-α stimulates the transcription of a host of genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes nih.govmdpi.comfrontiersin.org.

Given that N-Palmitoyl-L-proline is composed of a palmitate molecule and a proline molecule, it has the potential to influence PPAR-α signaling. The palmitate component is a saturated fatty acid and thus a potential ligand for PPAR-α. Activation of PPAR-α by fatty acids is a central mechanism for maintaining lipid homeostasis pnas.org.

Furthermore, some amino acids have been linked to PPAR-α activity. For example, studies in HepG2 cells have shown that proline, along with glutamine and histidine, can increase the concentration of pro-apolipoprotein A-I, a process in which PPAR-α is involved, though it did not affect the corresponding mRNA expression mdpi.com. This suggests that the proline component could also play a role in modulating pathways related to PPAR-α. The combination of a fatty acid ligand and a signaling-associated amino acid in one molecule suggests that N-Palmitoyl-L-proline could act as a modulator of the PPAR-α signaling pathway, thereby influencing cellular lipid metabolism.

Development and Academic Research of N Acyl Proline Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of N-acyl proline derivatives. These studies systematically alter the chemical structure of the molecule to identify key features that influence its biological activity.

Research into the SAR of N-acyl proline derivatives has revealed several important factors that govern their efficacy. For instance, the nature of the acyl group significantly impacts the biological activity. Variations in the length, saturation, and branching of the fatty acid chain can modulate the compound's interaction with its biological target.

A systematic analysis of substituted benzylproline derivatives has been performed to investigate their characteristics as inhibitors of the glutamine transporter ASCT2. mssm.edu Studies on N-acyl-Gly-, N-acyl-Sar-, and N-blocked-boroPro derivatives have shown that modifications to the N-acyl group can lead to potent and selective inhibitors of certain enzymes. nih.gov For example, certain N-acyl-Gly- and N-blocked-boroPro compounds demonstrated low nanomolar inhibitory activity against fibroblast activation protein (FAP) and prolyl oligopeptidase (POP), while maintaining selectivity against dipeptidyl peptidase-4 (DPPP4). nih.gov

The following table summarizes the key findings from SAR studies on N-acyl proline derivatives:

| Structural Modification | Effect on Biological Activity | Example Compound Class |

| Alteration of N-acyl group | Potent and selective enzyme inhibition | N-blocked-boroPro derivatives |

| Substitution on the phenyl ring | Characteristics of ASCT2 inhibitors | Substituted benzylproline derivatives |

| Introduction of N-acyl-Sar-boroPro analogs | Decreased FAP inhibitory activity | N-acyl-Sar-boroPro analogs |

Design and Synthesis of Conformationally Constrained Proline Analogues

To further probe the biological roles of proline and to develop novel therapeutic agents, researchers have focused on the design and synthesis of conformationally constrained proline analogues. sigmaaldrich.comacs.org By restricting the flexibility of the proline ring, it is possible to lock the molecule into a specific conformation that may have enhanced binding affinity for its target.

Several strategies have been employed to create these rigid analogues. These include the introduction of substituents on the pyrrolidine (B122466) ring, the incorporation of the proline structure into bicyclic systems, and the synthesis of proline chimeras. nih.govresearchgate.net For example, azabicycloalkane amino acids have emerged as an important class of constrained dipeptide mimics. researchgate.net The synthesis of these complex molecules often involves sophisticated organic chemistry techniques, such as diastereoselective synthesis and ring expansion reactions. organic-chemistry.org

The development of these analogues has been instrumental in understanding the conformational requirements for biological activity and has led to the discovery of potent enzyme inhibitors and other bioactive molecules. lifechemicals.com The following table provides examples of conformationally constrained proline analogues and their synthetic approaches:

| Analogue Class | Synthetic Strategy | Potential Application |

| 4-Substituted prolines | Stereoselective functionalization of the pyrrolidine ring | Peptidomimetic drug design |

| Azabicycloalkane amino acids | Intramolecular cyclization reactions | Dipeptide surrogates in bioactive compounds |

| Morpholine-proline chimeras | Backbone fusion of morpholine (B109124) and proline units | Probing specific spatial orientations |

Exploration of N-Acyl Proline Derivatives for Modulating Protein Folding

The unique cyclic structure of proline plays a critical role in protein folding by introducing kinks and turns into polypeptide chains. nih.govquora.com The cis/trans isomerization of the peptide bond preceding a proline residue is often a rate-limiting step in the folding process. nih.govmerckmillipore.com N-acylation of proline can influence this isomerization and thereby modulate the folding landscape of proteins.

The hydrophobic acyl chain of N-acyl proline derivatives can interact with nonpolar regions of a folding polypeptide, potentially acting as a chemical chaperone to guide the protein into its correct three-dimensional structure. frontiersin.org Furthermore, proline analogues have been utilized to investigate folding kinetics and enhance the thermodynamic stability of peptides and proteins. nih.gov For instance, 4-thiaproline, a proline isostere, has been shown to accelerate the slow refolding phase of proteins containing cis proline residues in their native state. nih.gov

The presence of a cis-proline residue can lead to additional very slow phases in protein folding, but it can also speed up the formation of folding intermediates. nih.gov The study of how N-acyl proline derivatives and their analogues affect these processes is an active area of research with implications for understanding and potentially treating protein misfolding diseases.

| Proline Derivative/Analogue | Effect on Protein Folding | Mechanism |

| N-acyl proline | Potential to act as a chemical chaperone | Hydrophobic interactions with folding polypeptide |

| 4-Thiaproline | Accelerates slow refolding phase | Biases ring pucker and reduces activation energy for cis/trans isomerization |

| cis-Proline residues | Can introduce slow folding phases but also accelerate intermediate formation | Trans-to-cis isomerization is a rate-limiting step |

Conjugation Strategies for Membrane Targeting and Enhanced Bioactivity

Lipid conjugation is a common strategy to enhance the membrane permeability and retention of proline-containing compounds. nih.gov The attachment of a lipid tail can facilitate the insertion of the molecule into the cell membrane, thereby increasing its intracellular concentration. nih.gov This approach has been successfully used to improve the antitumor activity of certain drugs. nih.gov

Another approach involves the use of affinity-mediated covalent conjugation, where a ligand that specifically binds to a target on the cell surface is attached to the N-acyl proline derivative. nih.gov This ensures that the compound is delivered to the desired cells or tissues, minimizing off-target effects. Click chemistry has also been employed to couple N-acyl proline derivatives to other functional molecules, such as peptides or targeting ligands, to create multifunctional therapeutic agents. frontiersin.org

The following table summarizes different conjugation strategies and their benefits:

| Conjugation Strategy | Attached Moiety | Benefit |

| Lipid Conjugation | Fatty acid chain | Enhanced membrane permeability and cellular retention |

| Affinity-Mediated Conjugation | Targeting ligand (e.g., affibody) | Selective delivery to target cells |

| Click Chemistry | Various functional molecules (e.g., peptides, glycans) | Creation of multifunctional hybrids with enhanced stability and activity |

Advanced Analytical Methodologies for Characterization and Quantitation of N Palmitoyl L Proline in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR, UV-Vis)

Spectroscopic methods are indispensable for the foundational characterization of N-Palmitoyl-L-Proline, providing detailed insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the molecule. In a typical ¹H NMR spectrum of N-Palmitoyl-L-Proline, characteristic signals corresponding to the protons of both the L-proline ring and the palmitoyl (B13399708) chain would be observed. The proline moiety would exhibit complex multiplets for the methylene (B1212753) (CH₂) groups of the pyrrolidine (B122466) ring and a distinct signal for the alpha-proton (α-CH). hmdb.canih.gov The long aliphatic palmitoyl chain would be identified by a prominent signal cluster corresponding to its numerous methylene groups and a characteristic triplet for the terminal methyl (CH₃) group. ¹³C NMR spectroscopy complements this by providing signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the proline ring, and the distinct carbons along the palmitoyl chain. bmrb.io

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of N-Palmitoyl-L-Proline is expected to show key absorption bands confirming its structure. A strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid would be present. japsonline.com Additionally, a characteristic amide C=O stretching band would appear, confirming the acylation of the proline amino group. researchgate.net Other significant bands would include C-H stretching vibrations from the palmitoyl chain's methylene groups and N-H stretching vibrations associated with the amide group. sid.ircore.ac.uk The absence of a C=O band from the acyl chloride starting material would indicate the completion of the acylation reaction. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. N-Palmitoyl-L-Proline, lacking aromatic amino acids or other significant chromophores, is not expected to absorb strongly in the near-UV and visible regions (230–800 nm). nih.govnih.gov Its absorption would be primarily limited to the far-UV region, stemming from π → π* transitions in the peptide bond and carboxylic acid group. nih.gov Due to this lack of a strong chromophore, direct UV-Vis detection for quantification is often challenging. mdpi.combohrium.com To overcome this, derivatization methods can be employed. For instance, reacting the carboxylic acid group with a chromophoric agent like 2,4′-dibromoacetophenone yields an ester that is suitable for spectrophotometric detection at higher wavelengths. mdpi.combohrium.com

| Technique | Expected Feature | Structural Interpretation |

|---|---|---|

| ¹H NMR | Multiplets for pyrrolidine ring protons; large signal for aliphatic CH₂; triplet for terminal CH₃ | Confirms presence of both L-proline and palmitoyl moieties. hmdb.canih.gov |

| ¹³C NMR | Signals for amide carbonyl, carboxylic acid carbonyl, proline ring carbons, and palmitoyl chain carbons | Provides a complete carbon skeleton map of the molecule. bmrb.io |

| FT-IR | C=O stretch (amide), C=O stretch (carboxylic acid), C-H stretch (aliphatic) | Identifies key functional groups and confirms the amide linkage. japsonline.comresearchgate.net |

| UV-Vis | Weak absorption, primarily in the far-UV range (<230 nm) | Absence of a strong chromophore in the native molecule. nih.govnih.gov |

Chromatographic Separations Coupled with Mass Spectrometry (LC-MS, HPLC-MS) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for assessing the purity of N-Palmitoyl-L-Proline and identifying any related impurities. lcms.cz These methods offer high-resolution separation and highly sensitive and specific detection.

Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is the most common separation mode for N-acyl amino acids. mdpi.combohrium.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. lcms.cz Separation is achieved based on the hydrophobicity of the analytes; N-Palmitoyl-L-Proline, with its long alkyl chain, is well-retained on the column. The gradient elution, where the proportion of the organic solvent is increased over time, is typically used to elute the compound and separate it from more polar or less polar impurities. mdpi.combohrium.com

Mass Spectrometry Detection: Mass spectrometry serves as a powerful detector for HPLC, providing mass-to-charge ratio (m/z) information that allows for the confirmation of the target compound's identity and the characterization of unknown impurities. researchgate.net Electrospray ionization (ESI) is a common ionization technique for this class of molecules, typically operated in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any impurities. Tandem mass spectrometry (MS/MS) involves fragmentation of a selected parent ion to produce a characteristic spectrum of daughter ions, which provides definitive structural confirmation. nih.govresearchgate.net

Impurity Profiling: LC-MS is crucial for impurity profiling throughout the lifecycle of a drug substance. lcms.cz This process involves the detection, identification, and quantification of impurities such as residual starting materials (palmitic acid, L-proline), by-products from the synthesis, and various degradation products that may form under stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis). rasayanjournal.co.in For example, an impurity with a mass difference corresponding to the loss of the palmitoyl group or the addition of oxygen could be readily identified. The sensitivity of LC-MS allows for the detection and quantification of these impurities even at very low levels (ppm). rasayanjournal.co.in

| Parameter | Typical Condition/Setting |

|---|---|

| LC Column | Reversed-Phase C18 or C8 |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient Elution |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap |

| Detection Mode | Full Scan (for impurity identification), MS/MS (for structural confirmation) |

X-ray Crystallography for High-Resolution Structural Determination of Analogues

While the specific crystal structure of N-Palmitoyl-L-Proline is not widely published, analysis of its analogues, such as N-acetyl-L-proline and other conformationally rigid amino acid derivatives, provides valuable insight into the expected structural features. nih.govresearchgate.net For an analogue like N-acetyl-L-proline, crystallographic data would precisely define the geometry of the pyrrolidine ring, which often adopts a specific "envelope" or "twist" conformation. britannica.com It would also detail the planarity of the amide bond and the relative orientation of the acetyl group and the carboxylic acid group with respect to the proline ring.

By extension, a crystal structure of N-Palmitoyl-L-Proline would reveal how the long, flexible palmitoyl chain packs within the crystal. This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, and van der Waals forces involving the aliphatic chains, which dictate the material's physical properties. The process involves growing a high-quality single crystal of the compound, which can be challenging for amphiphilic molecules. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions are determined. nih.gov

Quantitative Assays in Biological Matrices (e.g., Preclinical Tissue Extracts)

The quantification of N-Palmitoyl-L-Proline in complex biological matrices, such as plasma, serum, or tissue extracts, is essential for preclinical research. LC-MS/MS is the preferred method for this purpose due to its exceptional sensitivity, specificity, and wide dynamic range. nih.govbmc-rm.org

The development of a robust quantitative assay involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, phospholipids) and concentrate the analyte. For tissue extracts, this typically begins with homogenization followed by an extraction procedure. Common methods include protein precipitation with organic solvents (e.g., methanol, acetonitrile) or liquid-liquid extraction (LLE) to transfer the analyte from the aqueous matrix into an immiscible organic solvent. nih.gov

Internal Standard: A suitable internal standard (IS) is added to the samples, calibrators, and quality controls at the beginning of the sample preparation process. The ideal IS is a stable isotope-labeled version of the analyte (e.g., N-Palmitoyl-L-proline-¹³C₅,¹⁵N). The IS mimics the analyte's behavior during extraction and ionization but is distinguishable by mass, allowing for accurate correction of any sample loss or matrix effects. nih.gov

LC-MS/MS Analysis: The prepared extract is injected into an LC-MS/MS system. The chromatographic separation isolates the analyte from other endogenous components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of N-Palmitoyl-L-Proline) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing a very low limit of quantification (LOQ). nih.gov

Method Validation: The assay must be rigorously validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability to ensure the data generated is reliable and reproducible. nih.gov The validated method can then be used to determine the concentration of N-Palmitoyl-L-Proline in unknown preclinical samples.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Tissue Homogenization | Mechanically disrupt tissue in a buffer; add internal standard. | Release analyte from tissue and allow for correction of variability. nih.gov |

| 2. Extraction | Protein precipitation or liquid-liquid extraction. | Remove proteins and interfering matrix components. |

| 3. Concentration | Evaporate solvent and reconstitute in mobile phase. | Increase analyte concentration to improve sensitivity. |

| 4. LC-MS/MS Analysis | Inject reconstituted sample and analyze using MRM. | Separate, detect, and quantify the analyte with high specificity. nih.gov |

| 5. Quantification | Calculate concentration based on the analyte/IS peak area ratio against a calibration curve. | Determine the exact amount of analyte in the original tissue sample. |

Research Applications and Preclinical Translational Studies of N Palmitoyl L Proline and Analogues

Biochemical Research Tools for Enzyme Function and Metabolic Pathway Elucidation

N-acyl amino acids, including 1-(1-Oxohexadecyl)-L-proline, are recognized for their role in various biological processes and their potential as biochemical tools. While specific studies detailing the use of N-Palmitoyl-L-proline to elucidate enzyme function are emerging, the broader class of proline analogs has been instrumental in inhibiting enzymes involved in proline metabolism, thereby helping to unravel their functions and the pathways they regulate.

The unique structure of the proline ring, combined with the lipophilic palmitoyl (B13399708) chain, makes N-Palmitoyl-L-proline an interesting candidate for investigating enzymes that have hydrophobic binding pockets or are membrane-associated. The study of N-acyl amino acid metabolism has identified enzymes like fatty acid amide hydrolase (FAAH) that can both synthesize and hydrolyze these molecules, suggesting a dynamic regulatory role in cellular processes elifesciences.org. The investigation of such enzymes and their substrates, like N-Palmitoyl-L-proline, is crucial for understanding the intricate metabolic networks within cells.

Furthermore, the inhibition of enzymes in the proline metabolic pathway has been a key strategy in cancer research tandfonline.comnih.gov. Proline metabolism is often reprogrammed in cancer cells to support their proliferation and survival frontiersin.orgnih.govplos.orgmdpi.com. By using proline analogs as inhibitors, researchers can probe the reliance of cancer cells on these pathways and identify potential therapeutic targets. While much of the research has focused on other proline derivatives, the principles underlying their use as biochemical tools are applicable to N-Palmitoyl-L-proline. The palmitoyl group could confer specific properties, such as altered cell permeability or interaction with lipid-dependent enzymes, making it a unique tool for studying particular enzymatic functions and metabolic pathways.

| Research Area | Application of Proline Analogues | Key Findings |

| Enzyme Inhibition | Investigation of proline metabolism enzymes. | Proline derivatives can act as inhibitors to probe enzyme function. |

| Metabolic Pathway Analysis | Elucidation of cancer cell metabolism. | Cancer cells exhibit reprogrammed proline metabolism. |

| N-acyl Amino Acid Metabolism | Study of enzymes like FAAH. | FAAH can both synthesize and hydrolyze N-acyl amino acids elifesciences.org. |

Exploration as Chemical Probes for Cellular Processes

The conjugation of a fatty acid like palmitic acid to a signaling molecule or a probe can dramatically alter its cellular localization and interaction with biological membranes. Palmitoylation is a common post-translational modification that tethers proteins to membranes and influences their trafficking and function transcriptionfactor.orgfrontiersin.orgresearchgate.net. This principle is being exploited in the development of chemical probes to study cellular processes.

While specific research on N-Palmitoyl-L-proline as a chemical probe is not extensively documented, related methodologies provide a strong rationale for its potential in this area. For instance, "clickable" chemical reporters with fatty acid modifications are used to label and visualize the subcellular distribution of palmitoylated proteins researchgate.netnih.gov. These probes allow for the imaging of protein trafficking and localization in real-time. A molecule like N-Palmitoyl-L-proline could potentially be modified with a reporter group to serve as a probe for processes involving N-acyl amino acid transport or signaling.

Furthermore, fluorescent probes that are dependent on palmitoylation for their cellular targeting have been developed for live-cell imaging of organelles like the Golgi apparatus nih.gov. This demonstrates the utility of the palmitoyl moiety in directing molecules to specific cellular compartments. The development of N-Palmitoyl-L-proline-based probes could, therefore, enable the investigation of cellular uptake and distribution of N-acyl amino acids and their roles in various cellular events.

| Probe Type | Cellular Process Studied | Example Application |

| Clickable Fatty Acid Reporters | Protein Palmitoylation and Trafficking | Imaging the subcellular localization of palmitoylated Hedgehog, tubulin, and Ras proteins researchgate.netnih.gov. |

| Palmitoylation-Dependent Fluorescent Probes | Organelle Imaging | Visualization of the Golgi apparatus in living cells nih.gov. |

| Modified Palmitic Acid Probes | Detection of Palmitoylated Proteins | Labeling and detection of palmitoylated proteins in cells for imaging and quantitative studies transcriptionfactor.org. |

Potential in Disease Modeling and Pathogen Biology Research (e.g., Cancer, Infectious Diseases)

The unique properties of N-Palmitoyl-L-proline, combining the structural features of L-proline with the lipophilicity of palmitic acid, position it as a compound of interest in disease modeling, particularly in cancer and infectious diseases.

In cancer research, the metabolism of proline is increasingly recognized as a critical pathway for tumor growth and survival frontiersin.orgnih.govplos.orgmdpi.comresearchgate.net. Cancer cells often exhibit an increased demand for proline to support protein synthesis and to manage oxidative stress nih.gov. The development of proline-containing peptide-nitrosoureas has been explored for their antitumor activity nih.gov. The lipophilic nature of N-Palmitoyl-L-proline could enhance its uptake by cancer cells or its interaction with cellular membranes, potentially influencing cancer cell signaling and metabolism. While direct studies on the antitumor activity of N-Palmitoyl-L-proline are limited, related compounds have shown promise. For example, a palmitoyl ester of an anthracycline antibiotic demonstrated significant antitumor activity in liposomal formulations nih.gov.

In the context of infectious diseases, lipopeptides are a well-established class of antimicrobial agents. The fatty acid component facilitates interaction with and disruption of bacterial cell membranes. Studies have shown that sodium N-palmitoyl amino acids, including sodium N-palmitoyl proline, exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis researchgate.netresearchgate.net. Proline-rich antimicrobial peptides (PrAMPs) are another important class of antimicrobials that often act by targeting intracellular components after penetrating the bacterial cell acs.orgnih.govnih.gov. The incorporation of a palmitoyl group into a proline-containing structure could therefore be a strategy to enhance the antimicrobial efficacy of such molecules.

| Disease Area | Research Focus | Key Findings Related to N-Palmitoyl-L-proline or Analogues |

| Cancer | Antitumor Activity | N-terminal proline-containing peptide-(chloroethyl)nitrosoureas have been synthesized and tested for antitumor activity nih.gov. Liposome-entrapped 14-O-palmitoyl-hydroxyrubicin shows significant antitumor activity in murine models nih.gov. |

| Infectious Diseases | Antimicrobial Properties | Sodium N-palmitoyl proline demonstrates higher antimicrobial activity against S. aureus and B. subtilis compared to sodium N-palmitoyl phenylalanine researchgate.netresearchgate.net. Proline-rich peptides are a known class of antimicrobials acs.orgnih.govnih.gov. |

Development of Novel Asymmetric Organocatalysts and Reagents in Organic Synthesis

L-proline is a cornerstone of organocatalysis, valued for its ability to catalyze a wide range of asymmetric reactions with high stereoselectivity wikipedia.orgrsc.orgresearchgate.net. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to act as both a Lewis base and a Brønsted acid, mimicking the active sites of some enzymes researchgate.netorganic-chemistry.org. This has led to its extensive use in reactions such as aldol (B89426) condensations, Mannich reactions, and Michael additions wikipedia.orgrsc.orgclockss.org.

The derivatization of L-proline has been a fruitful strategy for fine-tuning its catalytic activity and expanding its applicability researchgate.netorganic-chemistry.orgacs.org. The introduction of a palmitoyl group at the N-terminus to form 1-(1-Oxohexadecyl)-L-proline introduces a significant lipophilic character to the molecule. This modification can influence the catalyst's solubility, allowing for its use in less polar solvents or in biphasic systems, which can be advantageous for product separation and catalyst recycling.

The bulky palmitoyl group can also introduce steric hindrance that may alter the stereochemical outcome of a catalyzed reaction. While L-proline itself provides a chiral environment, the long alkyl chain of the palmitoyl group could further influence the approach of substrates to the catalytic site, potentially enhancing enantioselectivity or even reversing the stereochemical preference compared to the parent L-proline. The development of chiral ionic liquids based on L-proline has also been explored to enhance catalytic performance in asymmetric reactions mdpi.com. The principles learned from these and other L-proline derivatives can guide the exploration of N-Palmitoyl-L-proline as a novel organocatalyst.

| Reaction Type | Catalyst | Key Features |

| Aldol Reaction | L-proline and its derivatives | High enantioselectivity, bifunctional catalysis wikipedia.orgrsc.org. |

| Mannich Reaction | L-proline and its derivatives | Access to chiral β-amino carbonyl compounds rsc.org. |

| Michael Addition | L-proline and its derivatives | Formation of chiral carbon-carbon bonds wikipedia.org. |

| Various Asymmetric Reactions | N-Palmitoyl-L-proline (potential) | Modified solubility and steric environment. |

Role in Advancing Understanding of Protein Folding and Peptide Design

The unique cyclic structure of proline imposes significant conformational constraints on the polypeptide backbone, often inducing turns or kinks in the protein structure. This property makes proline a crucial element in protein folding and the design of peptides with specific secondary structures nih.gov. The incorporation of a lipophilic moiety, such as a palmitoyl group, to create lipopeptides further expands the possibilities for peptide design, particularly for those intended to interact with cell membranes or other hydrophobic environments.

The addition of a palmitoyl chain to the N-terminus of a proline-containing peptide can promote self-assembly into various nanostructures, such as micelles or nanofibers. This self-assembly is driven by the amphiphilic nature of the molecule, with the hydrophobic palmitoyl chains forming the core and the more hydrophilic peptide portion exposed to the solvent. Such structures have applications in drug delivery and biomaterial design nih.govacs.org.

Furthermore, the introduction of a palmitoyl group can stabilize specific peptide conformations. The hydrophobic interactions of the alkyl chains can favor a more compact and ordered structure. In the context of proline's inherent ability to influence peptide turns, N-Palmitoyl-L-proline can be a valuable building block for designing peptides with well-defined three-dimensional shapes. Understanding how the interplay between the rigid proline ring and the flexible, hydrophobic palmitoyl chain dictates the conformational preferences of these molecules is an active area of research that contributes to the broader fields of protein folding and de novo peptide design mdpi.comyoutube.comarxiv.org.

| Area of Study | Role of Proline | Role of Palmitoyl Group |

| Protein Folding | Induces turns and kinks in the polypeptide chain. | Can influence interactions with membranes and hydrophobic cores. |

| Peptide Design | A tool to create specific secondary structures. | Promotes self-assembly and stabilizes conformations. |

| Lipopeptide Structure | The proline ring provides conformational rigidity. | The palmitoyl chain drives hydrophobic interactions and self-assembly. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Oxohexadecyl)-L-proline, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves acylation of L-proline with palmitoyl chloride under basic conditions (e.g., using triethylamine). Key steps include controlling reaction temperature (0–5°C to minimize side reactions) and purification via recrystallization or column chromatography. Purity optimization requires monitoring by HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and verifying absence of unreacted palmitic acid . Storage at –15°C to –25°C preserves stability, as degradation occurs at higher temperatures .

Q. How should researchers characterize the structural and thermal properties of 1-(1-Oxohexadecyl)-L-proline?

- Methodological Answer :

- Structural Confirmation : Use NMR (¹H and ¹³C) to verify the proline backbone and palmitoyl chain. Key signals include the α-proton of proline (δ ~4.2 ppm) and methylene protons of the acyl chain (δ ~1.2–1.3 ppm) .

- Thermal Analysis : DSC reveals a melting point range of 66–67°C, while TGA shows decomposition above 263°C .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (m/z 354.54 for [M+H]⁺) .

Q. What are the primary applications of 1-(1-Oxohexadecyl)-L-proline in biochemical research?

- Methodological Answer : The compound serves as:

- A surfactant precursor : Its sodium salt (CAS 58725-33-0) exhibits amphiphilic properties, useful in membrane studies .

- A drug impurity intermediate : Critical for quantifying trace levels in pharmaceuticals via LC-MS/MS (LOQ < 0.1 µg/mL) .

- A model compound for studying lipid-peptide interactions in hydrophobic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for 1-(1-Oxohexadecyl)-L-proline across literature sources?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. For example:

- Aqueous Solubility : The free acid is poorly soluble (<0.1 mg/mL at 25°C), but the sodium salt dissolves readily (>10 mg/mL) .